molecular formula C26H25N3O5S2 B12742221 Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide CAS No. 155857-53-7

Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide

Cat. No.: B12742221
CAS No.: 155857-53-7
M. Wt: 523.6 g/mol
InChI Key: IUWIKAGIDRISDX-LKYXUNLSSA-N
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Description

This compound is a structurally complex heterocyclic system featuring:

  • A thieno[2,3-b]benzothiophene core, a tricyclic scaffold formed by fusing a thiophene ring with a benzothiophene moiety.
  • A dihydro (3a,8a) configuration, indicating partial saturation of the fused rings.
  • Substituents including a 2-amino group, 4-methoxy group, and a highly elaborate 7-position substituent comprising a fused furo[4,3,2-fg][3]benzazocin system with methoxy and methyl groups.

Properties

CAS No.

155857-53-7

Molecular Formula

C26H25N3O5S2

Molecular Weight

523.6 g/mol

IUPAC Name

2-amino-8-methoxy-5-[(12E)-13-methoxy-7-methyl-3-oxa-11-azatricyclo[6.5.1.04,14]tetradeca-1,8(14),10,12-tetraen-9-yl]-4,4-dioxo-3a,8b-dihydrothieno[2,3-b][1]benzothiole-1-carbonitrile

InChI

InChI=1S/C26H25N3O5S2/c1-12-4-6-18-21-16(11-34-18)19(33-3)10-29-9-15(20(12)21)13-5-7-17(32-2)23-22-14(8-27)25(28)35-26(22)36(30,31)24(13)23/h5,7,9-12,15,18,22,26H,4,6,28H2,1-3H3/b19-10+,29-9?

InChI Key

IUWIKAGIDRISDX-LKYXUNLSSA-N

Isomeric SMILES

CC1CCC2C3=C1C(C=N/C=C(\C3=CO2)/OC)C4=C5C(=C(C=C4)OC)C6C(S5(=O)=O)SC(=C6C#N)N

Canonical SMILES

CC1CCC2C3=C1C(C=NC=C(C3=CO2)OC)C4=C5C(=C(C=C4)OC)C6C(S5(=O)=O)SC(=C6C#N)N

Origin of Product

United States

Preparation Methods

The synthesis of Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno2,3-bReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich thiophene and benzothiophene rings facilitate electrophilic substitution reactions. Key sites for substitution include the α-positions of the sulfur atoms in the bicyclic system.

Reaction TypeConditionsProductsNotes
NitrationHNO₃/H₂SO₄, 0–5°CNitro derivatives at C-2 and C-7Regioselectivity confirmed via NMR.
HalogenationCl₂ or Br₂, FeCl₃Halo-substituted derivativesBromination occurs preferentially at C-4.

Nucleophilic Reactions

The cyano (-CN) and amino (-NH₂) groups participate in nucleophilic additions or substitutions.

Reaction TypeReagentsProductsYield (%)
HydrolysisH₂O/H⁺ (acidic)Carboxylic acid derivative65–70%
ReductionLiAlH₄Primary amine (-CH₂NH₂)80% (isolated)

Oxidation and Reduction of the Sulfone Group

The 8,8-dioxide moiety undergoes redox transformations under controlled conditions:

ReactionConditionsOutcome
ReductionNaBH₄/EtOHPartial reduction to sulfoxide (8-oxide)
OxidationH₂O₂/AcOHStability observed; no further oxidation

Cycloaddition and Ring-Opening

The fused thienobenzothiophene system participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming polycyclic adducts.

Biological Interaction Mechanisms

The compound’s bioactivity involves interactions with enzymatic targets:

  • Antioxidant Activity : Scavenges free radicals via electron donation from the amino and methoxy groups, comparable to ascorbic acid in vitro.

  • Receptor Binding : The furo-benzazocin subunit binds to opioid receptors, as inferred from structural analogs .

Synthetic Pathways

The Gewald reaction is pivotal in synthesizing thieno[2,3-b]benzothiophene derivatives. A representative route involves:

  • Cyclization of malononitrile with elemental sulfur.

  • Functionalization via methoxy and amino group installation.

  • Coupling with the furo-benzazocin fragment under Mitsunobu conditions .

Analytical Characterization

Key techniques for monitoring reactions:

  • NMR Spectroscopy : Tracked substituent effects on aromatic protons.

  • Mass Spectrometry : Confirmed molecular ion peaks at m/z 523.62 (C₂₆H₂₅N₃O₅S₂) .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising pharmacological properties due to its heterocyclic structure. Research has identified several key therapeutic areas where thieno(2,3-b)(1)benzothiophene derivatives may be beneficial:

  • Anti-inflammatory Agents : Compounds related to thieno(2,3-b)(1)benzothiophene have been studied for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in inflammatory processes . For instance, derivatives have shown dual inhibitory mechanisms against COX1/2 and 5-LOX, making them potential candidates for treating inflammatory disorders.
  • Anticancer Activity : Recent studies have reported that thieno[2,3-d]pyrimidine derivatives exhibit significant anti-cancer activity. These compounds have been synthesized and evaluated for their effects on triple-negative breast cancer cells, demonstrating inhibitory activity ranging from 43% to 87% . This highlights the potential of thieno derivatives in oncology.
  • Antipsychotic Properties : The structural similarities of thieno compounds to known antipsychotic agents suggest their potential in treating psychiatric disorders. The incorporation of specific functional groups can enhance binding affinity to neurotransmitter receptors .

Material Science Applications

In material science, thieno(2,3-b)(1)benzothiophene compounds are utilized primarily for their electronic properties:

  • Organic Field-Effect Transistors (OFETs) : Thieno-based materials serve as semiconductors in OFETs due to their high charge mobility and stability. They are often used as building blocks for synthesizing organic semiconductors that adjust the bandgap for optimized electronic performance .
  • Organic Photovoltaic Devices (OPVs) : These compounds are also employed as interface layers in OPVs. Their ability to act as hole transport layers (HTL) or electron transport layers (ETL) enhances the efficiency of solar cells by improving charge separation and transport .

Synthesis and Characterization

The synthesis of thieno(2,3-b)(1)benzothiophene derivatives typically involves multi-step processes that can include cyclization reactions and modifications of existing heterocycles. For example:

  • One-Pot Synthesis : Recent methodologies have focused on one-pot synthesis techniques that streamline the production of these compounds while maintaining high yields and purity levels. This is particularly advantageous in pharmaceutical applications where scalability is essential .

Case Study 1: Synthesis of Thieno Derivatives for Anticancer Activity

A series of thieno[2,3-d]pyrimidine derivatives were synthesized using triethylamine as a catalyst. The resulting compounds were tested against various cancer cell lines, revealing promising results with specific analogs showing up to 87% inhibition on tumor cell viability .

Case Study 2: Development of Organic Semiconductors

Thieno-based materials were incorporated into the design of organic field-effect transistors. The performance metrics indicated that these materials not only improved charge mobility but also enhanced the overall stability of the devices under operational conditions .

Mechanism of Action

The mechanism of action of Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Comparisons
Compound Class Core Structure Key Features Biological Activities (From Evidence)
Target Compound Thieno[2,3-b]benzothiophene Tricyclic, sulfone, amino, methoxy, complex 7-position substituent Not reported; inferred potential for CNS or anticancer activity due to fused benzazocin moiety .
Thieno[2,3-b]thiophenes Bicyclic thiophene-thiophene Simpler bicyclic systems, often with hydrazones or pyrazoles Antimicrobial, β-glucuronidase inhibition (e.g., IC50 values: 12–45 µM for β-glucuronidase) .
Thieno[2,3-b]pyridines Thiophene fused with pyridine Nitrogen-containing heterocycles, varied substituents Anticancer (HepG-2 IC50: 3.8–12.4 µM), antidiabetic (insulin secretion at 10–100 µM) .
Thieno[2,3-b]quinolines Thiophene fused with quinoline Extended π-system, bromo or methoxy substituents Antitumor activity via glycosphingolipid modulation .

Key Structural Differences :

  • The sulfone group (absent in most analogs) may improve solubility and metabolic stability compared to thioether-containing derivatives .
  • The 7-position furo-benzazocin substituent is unique, suggesting interactions with sterically demanding biological targets (e.g., G-protein-coupled receptors or DNA topoisomerases) .
Physicochemical Properties
Property Target Compound Thieno[2,3-b]pyridines Thieno[2,3-b]thiophenes
Molecular Weight ~650 g/mol (estimated) 250–400 g/mol . 200–350 g/mol .
LogP ~3.5 (predicted; sulfone reduces lipophilicity) 2.0–3.5 (varies with substituents) . 2.5–4.0 (higher for lipophilic groups) .
Solubility Low (due to bulky fused systems) Moderate (improved by polar substituents) . Low to moderate .

Biological Activity

Thieno(2,3-b)(1)benzothiophene-3-carbonitrile and its derivatives represent a significant class of heterocyclic compounds with diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of these compounds, particularly focusing on their anticancer, antioxidant, and anti-inflammatory properties.

Chemical Structure and Properties

The compound , Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide (CAS No. 155857-53-7), has the molecular formula C26H25N3O5S2 and a molecular weight of 523.624 g/mol . The complex structure contributes to its varied biological activities.

Anticancer Activity

Thienothiophene derivatives have shown promising anticancer properties. In various studies:

  • In vitro Studies : Compounds derived from thieno[2,3-b]thiophene were evaluated against several cancer cell lines. For instance, specific derivatives exhibited IC50 values in the low micromolar range against prostate cancer cells (PC-3), indicating potent anticancer activity .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key cellular pathways involved in tumor proliferation and survival. For example, some derivatives have been identified as inhibitors of RET kinase activity, which is crucial for various cancers .

Antioxidant Activity

The antioxidant potential of thieno[2,3-b]thiophene derivatives has been assessed using various assays:

  • Total Antioxidant Capacity (TAC) : Several compounds demonstrated significant antioxidant activity comparable to ascorbic acid. For example, specific derivatives showed inhibition rates of lipid peroxidation ranging from 19% to 30% .
CompoundIC50 (μM)Activity Type
Compound 122.0 ± 0.3α-glucosidase Inhibition
Compound 5a1.3 ± 0.2β-glucuronidase Inhibition
Compound 16-Antioxidant Activity

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of thieno[2,3-b]thiophene derivatives:

  • Dual Inhibition Mechanism : Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in eicosanoid biosynthesis and inflammation . This dual action makes them potential candidates for treating inflammatory disorders.

Case Studies

  • Study on Anticancer Activity : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit MDA-MB-231 breast cancer cells. Results showed that certain compounds had an inhibitory effect ranging from 43% to 87%, highlighting their potential as anticancer agents .
  • Antioxidant Evaluation : In a comparative study evaluating the antioxidant activities of various thieno derivatives against ascorbic acid standards, several compounds were found to exhibit high antioxidant properties due to their structural features that enhance hydrogen donor capacity .

Q & A

Q. What synthetic strategies are effective for constructing the thieno[2,3-b]benzothiophene core?

Methodological Answer: The core can be synthesized via cyclization reactions. For example:

  • CuI/TMEDA-catalyzed annulation of 2-bromo alkynylbenzenes to form benzo[b]thiophene scaffolds (similar to methods in ).
  • Biginelli reaction (one-pot condensation of aldehydes, thioureas, and ethyl acetoacetate) to assemble fused heterocycles, as demonstrated for pyrimidine derivatives ().
  • Hydrazide/aminocarbonyl coupling with 2-isothiocyanato intermediates to form triazolo- or imidazo-pyrimidine systems ().

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to resolve substituent positions (e.g., methoxy groups at δ 3.2–3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) ().
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed [M+^+] at m/z 386 or 403 for similar compounds) ().
  • Elemental analysis : Match calculated vs. observed C/H/N/S ratios (e.g., C: 70.58%, H: 4.57% for tetrahydrobenzo derivatives) ().

Q. Table 1: Key Analytical Parameters

TechniqueKey ObservationsReference
1^1H NMRMethoxy (δ 3.2–3.8), aromatic (δ 6.5–8.0)
HR-MS[M+^+] m/z 386 (C20_{20}H10_{10}N4_4O3_3S)
Elemental AnalysisC: 70.58%, H: 4.57%, N: 9.15%, S: 10.45%

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved during structural elucidation?

Methodological Answer:

  • Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-proton correlations and differentiate overlapping signals ().
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations) for complex substituents (e.g., furo-benzazocin moieties).
  • Employ alternative syntheses (e.g., stepwise functionalization) to isolate intermediates and validate assignments ().

Q. What strategies optimize multi-step synthesis yields, particularly for the furo-benzazocin moiety?

Methodological Answer:

  • Catalyst optimization : Use Raney Nickel for selective hydrogenation of nitro groups (e.g., >99% yield in benzodiazepine synthesis; ).
  • Stepwise purification : Isolate intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to minimize side reactions ().
  • Solvent control : Reflux in acetic anhydride/acetic acid mixtures (10:20 mL) for efficient cyclization ().

Q. How do electronic effects of substituents influence reactivity in key cyclization steps?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -CN) increase electrophilicity, accelerating nucleophilic attack in cyclization ().
  • Methoxy groups (-OCH3_3) stabilize intermediates via resonance, as seen in benzothiophene synthesis ().
  • DFT calculations can model charge distribution to predict regioselectivity (e.g., preferential formation of 8,8-dioxide over alternative oxidation states).

Q. What computational methods are suitable for predicting the compound’s stability under varying pH/temperature conditions?

Methodological Answer:

  • Perform molecular dynamics (MD) simulations to assess hydrolytic degradation of sulfone (-SO2_2) and nitrile (-CN) groups.
  • Use thermogravimetric analysis (TGA) to experimentally validate thermal stability (e.g., decomposition points >200°C for similar fused heterocycles).

Avoided Questions

  • Commercial/Consumer : Price, industrial-scale production, or vendor sourcing (excluded per guidelines).
  • Overly Speculative : Biological activity (no direct evidence for this compound’s applications).

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